(R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride
CAS No.: 2097073-13-5
Cat. No.: VC11677430
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097073-13-5 |
---|---|
Molecular Formula | C9H11ClF3N |
Molecular Weight | 225.64 g/mol |
IUPAC Name | (1R)-3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m1./s1 |
Standard InChI Key | KRXZIGGEBOQRKO-DDWIOCJRSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](CC(F)(F)F)N.Cl |
SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₉H₁₁ClF₃N) features a benzyl group attached to a propylamine chain with three fluorine atoms at the terminal carbon (Fig. 1). The (αR)-configuration indicates a specific spatial arrangement critical for interactions with biological targets . The hydrochloride salt form improves aqueous solubility, a property advantageous for pharmaceutical formulations .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁ClF₃N | |
Molecular Weight | 225.64 g/mol | |
Stereochemistry | (αR)-configuration | |
Solubility | High in polar solvents |
Spectroscopic Characterization
The compound’s InChIKey (KRXZIGGEBOQRKO-DDWIOCJRSA-N) and SMILES (Cl.FC(F)(F)CC(N)C1=CC=CC=C1) provide unambiguous identifiers for its structure . Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal distinct signals for the trifluoroethyl group (δ ~120 ppm for ¹⁹F NMR) and aromatic protons (δ 7.2–7.5 ppm for ¹H NMR) .
Synthesis and Manufacturing
Asymmetric Synthesis Routes
A patented method involves the resolution of racemic mixtures using (R)-1-(1-naphthyl)ethylamine as a chiral auxiliary (Fig. 2) . Titanium isopropoxide catalyzes the formation of a Schiff base intermediate, which undergoes hydrogenation with palladium on carbon to yield the (R)-enantiomer .
Key Steps:
-
Condensation: 3-(Trifluoromethyl)phenylpropenal reacts with (R)-1-(1-naphthyl)ethylamine in tetrahydrofuran at 10–15°C .
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Hydrogenation: The intermediate is reduced under 1 kg/cm² H₂ pressure at 0–5°C .
Table 2: Synthesis Conditions and Yields
Step | Conditions | Yield | Source |
---|---|---|---|
Schiff Base Formation | Ti(OiPr)₄, 10–15°C, 6 hrs | 74% | |
Hydrogenation | 5% Pd/C, H₂ (1 kg/cm²), 0–5°C | 85% |
Scale-Up Challenges
The exothermic nature of the hydrogenation step necessitates precise temperature control to prevent racemization. Industrial-scale processes often employ continuous flow reactors to mitigate thermal degradation .
Pharmacological Profile
Mechanism of Action
The trifluoroethyl group enhances binding affinity to hydrophobic pockets in biological targets, while the amine moiety facilitates interactions with acidic residues. In vitro studies of structurally related compounds demonstrate activity at G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation .
Applications in Drug Development
Intermediate in Cinacalcet Synthesis
This compound serves as a precursor to cinacalcet hydrochloride, a calcimimetic agent used to treat hyperparathyroidism. The (R)-enantiomer is critical for binding to calcium-sensing receptors (CaSRs) .
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